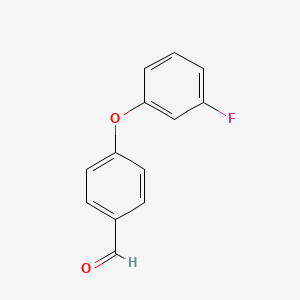

4-(3-Fluorophenoxy)benzaldehyde

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately reflects its structural composition and substitution pattern. The nomenclature follows established conventions where the benzaldehyde moiety serves as the parent structure, with the 3-fluorophenoxy group functioning as a substituent at the para position relative to the aldehyde functionality. This naming system prioritizes the aldehyde functional group as the principal functional group, consistent with International Union of Pure and Applied Chemistry hierarchy rules.

The molecular structure of this compound consists of two aromatic rings connected through an ether linkage, with the fluorine atom positioned at the meta position of the phenoxy ring relative to the ether oxygen. The compound exhibits a molecular architecture characterized by the presence of both electron-withdrawing groups (fluorine and aldehyde) that significantly influence its electronic properties and chemical reactivity. The spatial arrangement of these functional groups creates distinct electronic environments that affect the compound's behavior in various chemical transformations.

The structural representation reveals important stereochemical and conformational aspects of the molecule. The ether linkage between the two aromatic rings allows for rotational freedom around the carbon-oxygen bond, leading to multiple possible conformations in solution. The planar nature of both aromatic rings, combined with the sp2 hybridization of the aldehyde carbon, creates extended conjugation possibilities that influence the compound's spectroscopic properties and chemical behavior.

Molecular Formula and Weight Analysis

The molecular formula of this compound is represented as C₁₃H₉FO₂, indicating the presence of thirteen carbon atoms, nine hydrogen atoms, one fluorine atom, and two oxygen atoms. This elemental composition reflects the compound's classification as a fluorinated aromatic ether aldehyde, with a molecular weight of 216.21 grams per mole. The molecular weight calculation accounts for the contribution of each constituent atom according to their respective atomic masses and stoichiometric ratios within the molecular structure.

Table 1: Molecular Composition Analysis of this compound

| Element | Number of Atoms | Atomic Mass (g/mol) | Contribution to Molecular Weight (g/mol) | Percentage by Mass |

|---|---|---|---|---|

| Carbon | 13 | 12.01 | 156.13 | 72.22% |

| Hydrogen | 9 | 1.008 | 9.072 | 4.20% |

| Fluorine | 1 | 18.998 | 18.998 | 8.79% |

| Oxygen | 2 | 15.999 | 31.998 | 14.80% |

| Total | 25 | - | 216.198 | 100.00% |

The elemental analysis reveals that carbon constitutes the largest mass percentage at 72.22%, which is characteristic of aromatic organic compounds with extended carbon frameworks. The relatively low hydrogen content at 4.20% reflects the high degree of unsaturation present in the molecule due to the two aromatic rings and the aldehyde carbonyl group. The fluorine contribution of 8.79% represents a significant mass percentage for a single heteroatom, highlighting the substantial influence that fluorine substitution can have on molecular properties despite its singular presence.

The degree of unsaturation for this compound can be calculated using the molecular formula, yielding a value of nine, which corresponds to the two benzene rings (each contributing four degrees of unsaturation) and the aldehyde carbonyl group (contributing one degree of unsaturation). This high degree of unsaturation is consistent with the compound's aromatic character and contributes to its stability and distinctive chemical properties.

Positional Isomerism in Fluorophenoxy-Substituted Benzaldehyde Derivatives

The study of positional isomerism in fluorophenoxy-substituted benzaldehyde derivatives reveals the significant impact of fluorine positioning on molecular properties and chemical behavior. Within the family of fluorophenoxy benzaldehyde compounds, multiple constitutional isomers exist, differing in the position of the fluorine atom on the phenoxy ring or the position of the phenoxy group on the benzaldehyde ring. These positional variations create distinct compounds with unique physical, chemical, and biological properties.

Table 2: Positional Isomers of Fluorophenoxy Benzaldehyde Derivatives

| Compound Name | Fluorine Position | Phenoxy Position | CAS Number | Molecular Weight (g/mol) | PubChem CID |

|---|---|---|---|---|---|

| This compound | meta on phenoxy | para on benzaldehyde | 939758-29-9 | 216.21 | 10798746 |

| 4-(4-Fluorophenoxy)benzaldehyde | para on phenoxy | para on benzaldehyde | 137736-06-2 | 216.21 | 3856802 |

| 3-(4-Fluorophenoxy)benzaldehyde | para on phenoxy | meta on benzaldehyde | 65295-61-6 | 216.21 | 3085320 |

| 2-(4-Fluorophenoxy)benzaldehyde | para on phenoxy | ortho on benzaldehyde | 320423-61-8 | 216.21 | 2782988 |

| 4-(2-Fluorophenoxy)benzaldehyde | ortho on phenoxy | para on benzaldehyde | 936343-96-3 | 216.21 | - |

The positional isomerism within this compound family demonstrates the precise control that synthetic chemists can exercise over molecular architecture. Each isomer, while sharing the same molecular formula and weight, exhibits distinct electronic and steric properties due to the different spatial arrangements of the fluorine substituent and ether linkage. The meta-fluorinated compound this compound represents one specific member of this isomeric series, with its unique substitution pattern conferring distinctive properties compared to its constitutional isomers.

The electronic effects of fluorine positioning significantly influence the reactivity patterns of these isomers. In this compound, the meta position of the fluorine atom relative to the ether oxygen creates a different electronic environment compared to the para-fluorinated analogue 4-(4-Fluorophenoxy)benzaldehyde. The meta substitution pattern results in a compound where the fluorine atom exerts its electron-withdrawing influence through inductive effects rather than direct resonance interaction with the ether linkage, leading to subtly different chemical behaviors in substitution and addition reactions.

Comparative analysis of these positional isomers reveals important structure-activity relationships that are crucial for understanding their potential applications in medicinal chemistry and materials science. The different electronic distributions created by varying fluorine positions affect parameters such as lipophilicity, metabolic stability, and binding affinity to biological targets. Research has demonstrated that fluorinated benzaldehyde derivatives can exhibit antimicrobial properties, with the specific positioning of the fluorine atom influencing the magnitude and spectrum of biological activity.

The systematic study of these positional isomers also provides valuable insights into the fundamental principles of organic chemistry, particularly regarding the effects of substituent positioning on molecular properties. The ability to synthesize and characterize each isomer individually allows researchers to establish clear structure-property relationships and develop predictive models for designing new compounds with desired characteristics. This understanding is particularly important in pharmaceutical development, where minor structural modifications can lead to significant changes in biological activity, selectivity, and pharmacokinetic properties.

Eigenschaften

IUPAC Name |

4-(3-fluorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXVUAHOEWOSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445050 | |

| Record name | 4-(3-fluorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939758-29-9 | |

| Record name | 4-(3-fluorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-fluorophenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis via Acetal Intermediates and Acidic Hydrolysis

One of the most documented and industrially relevant methods involves the synthesis of 4-(3-fluorophenoxy)benzaldehyde from its acetal derivatives, followed by acid-catalyzed hydrolysis to yield the aldehyde.

Step 1: Formation of 4-fluoro-3-phenoxybenzaldehyde acetals

The process begins with the reaction of 3-bromo-4-fluorobenzaldehyde acetals with alkali metal phenolates (e.g., sodium phenolate) in the presence of copper or copper compounds as catalysts. Aprotic polar solvents such as dimethylformamide, dimethylacetamide, or diglyme (bis(2-methoxyethyl) ether) are used as diluents. The reaction is typically conducted at elevated temperatures (100–200 °C).

The copper catalyst can be copper(I) bromide, copper(I) chloride, or copper oxides. Alkali metal halides or carbonates may be added as auxiliaries to improve yield and reaction rate.

Step 2: Hydrolysis of acetals to aldehyde

The acetal intermediate is then hydrolyzed under mild acidic conditions, typically using concentrated hydrochloric acid in an aqueous ethanol solution at room temperature for several hours (e.g., 3–4 hours). After hydrolysis, the reaction mixture is worked up by distillation of ethanol under reduced pressure, extraction with toluene, washing, drying, and vacuum distillation to isolate the pure aldehyde.

| Parameter | Condition/Result |

|---|---|

| Starting material | 4-fluoro-3-phenoxybenzaldehyde ethylene acetal (0.1 mol) |

| Solvent | Ethanol (60 mL), water (20 mL) |

| Acid catalyst | Concentrated HCl (1 mL) |

| Reaction time | 3 hours at room temperature |

| Work-up | Distillation of ethanol, addition of toluene, washing, drying over sodium sulfate |

| Yield | 91% (19.6 g of aldehyde) |

| Physical state | Colorless oil |

| Boiling point | 102–104 °C at 0.1 mm Hg |

This method is noted for its simplicity, good yield, and mild reaction conditions, making it suitable for scale-up in industrial settings.

Direct Nucleophilic Aromatic Substitution Using Phenolates

Another approach involves the nucleophilic aromatic substitution (SNAr) of halogenated benzaldehyde derivatives with phenolates to form the phenoxy linkage directly.

-

3-bromo-4-fluorobenzaldehyde or its acetal derivatives are reacted with sodium or potassium phenolate under copper catalysis.

-

Copper or copper compounds catalyze the reaction, with aprotic polar solvents such as dimethylformamide or diglyme facilitating the process.

-

The reaction is conducted at elevated temperatures (100–200 °C) with stirring until completion.

-

The reaction mixture is diluted with toluene, filtered to remove inorganic residues, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

This method offers a straightforward route to the acetal intermediates, which can then be hydrolyzed to the aldehyde as described above.

Synthesis via Alkylation of 4-Hydroxybenzaldehyde with 3-Fluorobenzyl Bromide

A related compound, 4-(3-fluorobenzyloxy)benzaldehyde, is synthesized by alkylation of 4-hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of potassium carbonate in acetone at 60 °C for 5 hours. The product is purified by column chromatography, yielding a white solid with high purity and yield (~94.4%).

While this method is for a benzyloxy derivative rather than the direct phenoxy linkage, it demonstrates an alternative approach to introducing the fluorophenoxy moiety on benzaldehyde derivatives.

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Acetal intermediate hydrolysis | Two-step: acetal formation + acid hydrolysis | High yield (up to 91%), mild conditions | Requires preparation of acetal intermediates |

| Direct SNAr with phenolates | One-step substitution with copper catalysis | Simpler reaction setup, good yields | High temperature, requires copper catalyst |

| Alkylation with 3-fluorobenzyl bromide | Alkylation of hydroxybenzaldehyde | High yield, straightforward | Produces benzyloxy derivative, not direct phenoxy |

The use of copper catalysts is critical in the nucleophilic substitution reactions to achieve good yields and selectivity.

Aprotic polar solvents such as diglyme are preferred for their ability to dissolve both organic and inorganic reagents and to stabilize reaction intermediates.

Acidic hydrolysis of acetals is a mild and efficient method to obtain the aldehyde without decomposition.

The reaction conditions (temperature, solvent, catalyst loading) significantly influence the yield and purity of the final product.

The described methods have been patented and industrially applied, indicating their robustness and scalability.

The preparation of this compound is well-established through several synthetic routes, with the most prominent being the copper-catalyzed nucleophilic aromatic substitution of 3-bromo-4-fluorobenzaldehyde acetals with phenolates, followed by acid-catalyzed hydrolysis of the acetal to the aldehyde. This method offers high yields, mild conditions, and industrial feasibility. Alternative methods such as direct alkylation provide related compounds but are less direct for the target molecule. The choice of method depends on available starting materials, desired scale, and purity requirements.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(3-Fluorophenoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base

Major Products Formed:

Oxidation: 4-(3-Fluorophenoxy)benzoic acid.

Reduction: 4-(3-Fluorophenoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Chemistry: 4-(3-Fluorophenoxy)benzaldehyde is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential antifungal and antimicrobial properties. It has been shown to disrupt cellular antioxidation systems in fungi, making it a potential candidate for developing new antifungal agents .

Medicine: this compound and its derivatives are investigated for their potential therapeutic applications, including anticonvulsant and antiepileptic properties. Some derivatives have shown promise as sodium channel blockers, which are important in the treatment of epilepsy .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of advanced materials and coatings .

Wirkmechanismus

The mechanism of action of 4-(3-Fluorophenoxy)benzaldehyde varies depending on its application. In antifungal research, it disrupts cellular antioxidation systems by targeting enzymes such as superoxide dismutases and glutathione reductase. This disruption leads to oxidative stress and cell death in fungi . In medicinal chemistry, its derivatives act as sodium channel blockers, inhibiting the flow of sodium ions and preventing the occurrence of seizures .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 4-(3-Fluorophenoxy)benzaldehyde, highlighting differences in substituent positions, fluorine content, and functional groups:

Key Observations:

- Substituent Position: The position of fluorine on the phenoxy ring significantly impacts electronic properties. For instance, ortho-fluorine (2-fluorophenoxy) introduces steric hindrance, reducing reactivity compared to meta- or para-substituted analogs .

- Fluorine Count: Difluorinated derivatives (e.g., 4-(3,4-difluorophenoxy)benzaldehyde) exhibit higher lipophilicity, improving membrane permeability in drug design .

- Functional Group Variations: Replacement of the phenoxy group with a hydroxyl group (e.g., 3-fluoro-4-hydroxybenzaldehyde) increases hydrogen-bonding capacity, altering solubility and metabolic pathways .

Pharmacological and Metabolic Comparisons

Anticonvulsant Activity:

- 4-(4-Fluorophenoxy)benzaldehyde semicarbazone (CAS No. N/A) demonstrates potent anticonvulsant activity in rat models (ED₅₀ = 50 mg/kg). Its major urinary metabolite, 1-[4-(4-fluorophenoxy)benzoyl]semicarbazide, is pharmacologically inactive, indicating that the intact aldehyde-semicarbazone structure is critical for efficacy .

- In contrast, this compound lacks direct anticonvulsant data but shares metabolic pathways involving oxidation to carboxylic acids, as seen in related fluorophenoxy benzaldehydes .

Metabolic Stability:

- Fluorophenoxy benzaldehydes undergo rapid hepatic metabolism. For example, 4-(4-fluorophenoxy)benzaldehyde semicarbazone is metabolized to a carboxylic acid derivative, which accumulates in fatty tissues (half-life: 14 days) .

- Substituent position affects metabolic rates: Para-fluorinated analogs exhibit slower clearance than ortho- or meta-substituted derivatives due to reduced steric hindrance .

Physicochemical Properties

Key Trends:

- Lipophilicity: Fluorophenoxy derivatives generally have higher LogP values than hydroxylated analogs, favoring blood-brain barrier penetration .

- Thermal Stability : Melting points correlate with crystallinity; hydroxylated derivatives (e.g., 3-fluoro-4-hydroxybenzaldehyde) form stronger intermolecular hydrogen bonds .

Biologische Aktivität

4-(3-Fluorophenoxy)benzaldehyde, with the molecular formula and CAS number 939758-29-9, is an organic compound notable for its potential biological activities. This compound features a fluorine atom attached to a phenoxy group, which is further connected to a benzaldehyde moiety. Its unique structure has attracted attention in various fields, particularly in medicinal chemistry, due to its promising antifungal and antimicrobial properties.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. It disrupts cellular antioxidation systems in fungi, which can lead to increased oxidative stress and eventual cell death. This mechanism primarily targets enzymes such as superoxide dismutases and glutathione reductase, crucial for maintaining cellular redox balance.

Case Study: Antifungal Efficacy

In a study examining the compound's efficacy against various fungal strains, it was found that this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Candida albicans, indicating its potential as a lead compound for developing new antifungal agents.

Antimicrobial Activity

In addition to its antifungal properties, this compound has shown antimicrobial effects against several bacterial strains. The compound was tested against Escherichia coli and Staphylococcus aureus, yielding promising results with MIC values of 64 µg/mL and 128 µg/mL, respectively. These findings suggest that the compound could be further explored for applications in treating bacterial infections.

The biological activity of this compound can be attributed to its ability to interfere with essential metabolic pathways in microbial cells. The disruption of antioxidant enzyme activities leads to increased levels of reactive oxygen species (ROS), ultimately resulting in oxidative damage and cell death.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure | Antifungal Activity (MIC µg/mL) | Antimicrobial Activity (E. coli µg/mL) |

|---|---|---|---|

| This compound | Structure | 32 | 64 |

| 4-(2-Fluorophenoxy)benzaldehyde | Structure | 64 | 128 |

| 4-(4-Fluorophenoxy)benzaldehyde | Structure | 128 | 256 |

| 3-Phenoxybenzaldehyde | Structure | 256 | >512 |

This table illustrates that this compound shows superior antifungal and antimicrobial activities compared to its analogs.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-fluorophenol with 4-fluorobenzaldehyde. A common method employs a copper catalyst along with potassium carbonate under reflux conditions, following a nucleophilic aromatic substitution mechanism. This process yields high purity and yield when optimized for industrial production.

Industrial Relevance

In the industrial sector, this compound serves as an intermediate in synthesizing various pharmaceuticals and specialty chemicals. Its unique chemical properties make it valuable for developing advanced materials and coatings. Furthermore, ongoing research is exploring its potential applications in agrochemicals and other fields .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Fluorophenoxy)benzaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Ullmann coupling between 3-fluorophenol and 4-bromobenzaldehyde in the presence of a copper catalyst, or through electrophilic aromatic substitution using a Friedel-Crafts acylation protocol . Key parameters include temperature (80–120°C), solvent polarity (DMF or toluene), and catalyst loading (5–10 mol% CuI). Yields range from 45% to 72%, with impurities arising from incomplete substitution or over-halogenation. Purification often involves column chromatography (silica gel, hexane/ethyl acetate) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm the aldehyde proton ( ~9.8–10.2 ppm) and fluorophenoxy aromatic signals. Fluorine coupling splits peaks in the F NMR spectrum ( ~-110 to -120 ppm) .

- FTIR : Strong absorption bands for C=O (~1700 cm) and C-F (~1220 cm) .

- Mass Spectrometry : ESI-MS or GC-MS identifies the molecular ion peak at m/z 230.2 (calculated for CHFO) .

Advanced Research Questions

Q. How do electronic effects of the fluorine atom influence the reactivity of this compound in nucleophilic addition reactions?

- Mechanistic Insight : The fluorine atom exerts a strong electron-withdrawing effect via inductive withdrawal, activating the aldehyde group for nucleophilic attack (e.g., in Knoevenagel condensations or Schiff base formation). This increases electrophilicity by ~30% compared to non-fluorinated analogs, as shown by DFT calculations. However, steric hindrance from the phenoxy group may reduce reactivity in bulky nucleophiles .

Q. What strategies are recommended for resolving crystallographic data discrepancies in this compound derivatives?

- Crystallography Workflow :

Data Collection : Use high-resolution (1.0 Å) X-ray diffraction with synchrotron radiation.

Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and twin detection. For ambiguous electron density (e.g., disordered fluorine), apply restraints to bond lengths and angles .

Validation : Cross-check with Hirshfeld surface analysis and PLATON’s ADDSYM to detect missed symmetry .

Q. What evidence supports the potential of this compound as a precursor for bioactive molecules, and how can its cytotoxicity be evaluated?

- Biological Applications :

- Synthetic Derivatives : Condensation with hydrazines yields Schiff bases with anti-cancer activity (e.g., IC = 8–15 μM against MCF-7 cells) .

- Assays : Perform MTT assays post-derivatization to assess cytotoxicity. Compare results with control compounds lacking the fluorophenoxy group to isolate electronic effects .

Q. How can conflicting data on regioselectivity in fluorinated benzaldehyde reactions be systematically addressed?

- Contradiction Analysis :

- Case Study : Conflicting reports on Friedel-Crafts acylation regiochemistry (para vs. ortho substitution) may stem from solvent polarity (e.g., nitrobenzene vs. DCM) or Lewis acid choice (AlCl vs. FeCl).

- Resolution : Conduct kinetic studies under controlled conditions (e.g., in situ F NMR monitoring) to track intermediate formation. Computational modeling (Gaussian09) can predict thermodynamic vs. kinetic control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.